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Compound of Interest

Compound Name: N,N-Dibenzyl-p-anisidine

Cat. No.: B092934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N,N-Dibenzyl-p-anisidine (CAS No: 18613-55-3), a tertiary aromatic amine with applications

in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Chemical Structure and Properties
N,N-Dibenzyl-p-anisidine, also known as N,N-dibenzyl-4-methoxyaniline, possesses the

chemical formula C₂₁H₂₁NO and a molecular weight of 303.4 g/mol .[1] Its structure features a

p-anisidine core with two benzyl groups attached to the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N-Dibenzyl-p-
anisidine.

¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The expected chemical shifts are summarized in the table below.
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Proton Type
Chemical Shift (δ,
ppm)

Multiplicity Integration

Benzyl Aromatic 7.41-7.28 m 10H

Anisidine Aromatic 6.85-6.76 m 4H

Benzylic (CH₂) 4.64 s 4H

Methoxy (OCH₃) 3.79 s 3H

Table 1: Experimental ¹H NMR data for N,N-Dibenzyl-p-anisidine.[2]

¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbon Type Chemical Shift (δ, ppm)

C-O (Anisidine) 151.8

C-N (Anisidine) 143.9

Aromatic (Benzyl) 139.1

Aromatic (Benzyl) 128.7

Aromatic (Benzyl) 127.1

Aromatic (Benzyl) 127.0

Aromatic (Anisidine) 114.8

Aromatic (Anisidine) 114.6

Methoxy (-OCH₃) 55.8

Benzylic (-CH₂) 55.3

Table 2: Experimental ¹³C NMR data for N,N-Dibenzyl-p-anisidine.[2]

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N,N-Dibenzyl-p-anisidine would be expected to show characteristic absorption

bands for C-N, C-O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Assignment

~3050 Aromatic C-H Stretch

~2950, ~2850 Aliphatic C-H Stretch (CH₂ and OCH₃)

~1610, ~1510 Aromatic C=C Bending

~1245 Aryl-O-CH₃ Asymmetric Stretch

~1030 Aryl-O-CH₃ Symmetric Stretch

~1360 C-N Stretch

Table 3: Predicted Infrared (IR) absorption bands for N,N-Dibenzyl-p-anisidine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Ion

303 [M]⁺

212 [M - C₇H₇]⁺

91 [C₇H₇]⁺ (Benzyl cation)

65 [C₅H₅]⁺

Table 4: Experimental Mass Spectrometry data for N,N-Dibenzyl-p-anisidine.[2]

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 303.[2] A major fragmentation

pathway involves the cleavage of a benzyl group to form the stable benzyl cation at m/z 91,
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which is the base peak.[2] Another significant fragment is observed at m/z 212, corresponding

to the loss of a benzyl radical.[2]

Experimental Protocols
Detailed experimental procedures are crucial for the reproduction of spectroscopic data.

NMR Spectroscopy
Sample Preparation: A sample of N,N-Dibenzyl-p-anisidine is dissolved in a suitable

deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a

Bruker AVANCE III operating at 300 MHz for ¹H and 75 MHz for ¹³C.[2]

Data Acquisition:

¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum

to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent

peak.
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NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy
Sample Preparation: A solid sample can be prepared as a KBr pellet or analyzed using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of

4000-400 cm⁻¹.

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the

sample. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.
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IR Spectroscopy Workflow

Mass Spectrometry (MS)
Sample Preparation: The sample is typically dissolved in a volatile organic solvent.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly

used. The sample is introduced into the GC, where it is vaporized and separated. The

separated components then enter the mass spectrometer.
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Data Acquisition: Electron Ionization (EI) is a common method for generating ions. The mass

analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records

their abundance.

Mass Spectrometry Workflow
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Mass Spectrometry Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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